![molecular formula C22H20N4O4S B3020690 3-Phenyl-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine CAS No. 1114909-38-4](/img/structure/B3020690.png)
3-Phenyl-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine
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Overview
Description
The compound "3-Phenyl-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine" is a complex molecule that is likely to have significant biological activity given the presence of a pyridazine core and a 1,2,4-oxadiazole moiety. Pyridazine derivatives have been explored for various pharmacological activities, including herbicidal , central nervous system activity , and antimicrobial properties . The trimethoxyphenyl group is a common feature in molecules with medicinal properties, as seen in compounds with antiulcer and antioxidant activities .
Synthesis Analysis
The synthesis of pyridazine derivatives often involves the formation of the pyridazine ring followed by various functionalization reactions. For instance, a series of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized and found to have herbicidal activities . Similarly, the synthesis of 1,3,4-oxadiazoles has been achieved through iodine-catalyzed oxidative cyclization . These methods could potentially be adapted for the synthesis of the compound , although the specific synthetic route would depend on the functional groups present and the desired substitution pattern on the pyridazine ring.
Molecular Structure Analysis
The molecular structure of pyridazine derivatives can be quite diverse, with the potential for various substituents to influence the overall geometry and electronic properties of the molecule. For example, the [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxides have been characterized by single-crystal X-ray diffraction analysis, revealing planar molecules with unusual bond lengths and angles . The structure of the compound of interest would likely be influenced by the presence of the 1,2,4-oxadiazole and the trimethoxyphenyl group, which could impact its biological activity through interactions with biological targets.
Chemical Reactions Analysis
Pyridazine derivatives can participate in various chemical reactions, including those that lead to the formation of new rings or the introduction of functional groups. For example, the reaction of pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines with carbon disulfide and hydrazine hydrate afforded 4-amino-1,2,4-triazole derivatives . The compound could potentially undergo similar reactions, depending on the reactivity of the thioether and oxadiazole moieties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives can vary widely depending on the substituents attached to the core structure. For instance, the thermodynamic properties of 2-phenyl-5-(6-pyridazinon-3-yl)-1,3,4-oxadiazoles have been studied, showing that the pyridazine ring, oxadiazole, and phenyl ring lie on the same plane, which could affect the molecule's reactivity and interactions . The solubility, melting point, and stability of the compound "3-Phenyl-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine" would be influenced by the presence of the electron-donating trimethoxy group and the potential for intramolecular interactions.
properties
IUPAC Name |
5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-27-17-11-15(12-18(28-2)21(17)29-3)22-23-19(30-26-22)13-31-20-10-9-16(24-25-20)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFINMPAXPYMACV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine |
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